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molecular formula C16H18N4O2 B1226974 7-Benzyl-3-(2-methylpropyl)xanthine CAS No. 63908-36-1

7-Benzyl-3-(2-methylpropyl)xanthine

Cat. No. B1226974
M. Wt: 298.34 g/mol
InChI Key: XDAUWUWDCMOPGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06214992B1

Procedure details

1.5 g (6.2 mmol) of 7-benzylxanthine from stage b) were dissolved in 50 ml of dimethylformamide at 50° C. and treated in portions with 0.149 g (6.2 mmol) of sodium hydride and stirred at 50° C. for one hour. 0.67 ml (6.2 mmol) of isobutyl bromide was added dropwise and the mixture was heated to 80° C. After 5 hours, a further 0.2 ml (1.86 mmol) of isobutyl bromide was added and the mixture was stirred for a further 5 hours. 12 ml of water and 5 ml of methanol were then added, the mixture was stirred at room temperature for 2 hours, a further 60 ml of water were added and the mixture was extracted three times using methyl tert-butyl ether. The organic phases were washed with water, dried using magnesium sulfate and concentrated under reduced pressure and the residue was purified by flash chromatography on a silica gel column, dichloromethane/methanol (99/1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.149 g
Type
reactant
Reaction Step Two
Quantity
0.67 mL
Type
reactant
Reaction Step Three
Quantity
0.2 mL
Type
reactant
Reaction Step Four
Name
Quantity
60 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Six
Name
Quantity
12 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[C:16]2[C:15](=[O:17])[NH:14][C:13](=[O:18])[NH:12][C:11]=2[N:10]=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].[CH2:21](Br)[CH:22]([CH3:24])[CH3:23]>CN(C)C=O.O.CO>[CH2:1]([N:8]1[C:16]2[C:15](=[O:17])[NH:14][C:13](=[O:18])[N:12]([CH2:21][CH:22]([CH3:24])[CH3:23])[C:11]=2[N:10]=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C=NC=2NC(NC(C12)=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0.149 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
0.67 mL
Type
reactant
Smiles
C(C(C)C)Br
Step Four
Name
Quantity
0.2 mL
Type
reactant
Smiles
C(C(C)C)Br
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Name
Quantity
12 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred at 50° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated to 80° C
WAIT
Type
WAIT
Details
After 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 5 hours
Duration
5 h
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times
WASH
Type
WASH
Details
The organic phases were washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on a silica gel column, dichloromethane/methanol (99/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)N1C=NC=2N(C(NC(C12)=O)=O)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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